molecular formula C14H14ClNO4S2 B299701 N-benzyl-2-chloro-5-(methylsulfonyl)benzenesulfonamide

N-benzyl-2-chloro-5-(methylsulfonyl)benzenesulfonamide

Cat. No. B299701
M. Wt: 359.9 g/mol
InChI Key: SGDQQBFWWNHURJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-chloro-5-(methylsulfonyl)benzenesulfonamide, also known as BMS-595, is a sulfonamide compound that has been used in scientific research as a potential anticancer agent. This compound has been found to have a mechanism of action that involves inhibiting the growth of cancer cells and inducing apoptosis, or programmed cell death. In

Mechanism of Action

The mechanism of action of N-benzyl-2-chloro-5-(methylsulfonyl)benzenesulfonamide involves the inhibition of tubulin polymerization, which is essential for cell division. N-benzyl-2-chloro-5-(methylsulfonyl)benzenesulfonamide binds to the colchicine-binding site on tubulin, which prevents the formation of microtubules and disrupts the mitotic spindle. This leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-benzyl-2-chloro-5-(methylsulfonyl)benzenesulfonamide has been found to have several biochemical and physiological effects. In addition to its antiproliferative activity, N-benzyl-2-chloro-5-(methylsulfonyl)benzenesulfonamide has been shown to induce cell cycle arrest, inhibit angiogenesis, and modulate the expression of genes involved in apoptosis and cell survival.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-2-chloro-5-(methylsulfonyl)benzenesulfonamide in lab experiments is its potent antiproliferative activity against a variety of cancer cell lines. However, one limitation is that N-benzyl-2-chloro-5-(methylsulfonyl)benzenesulfonamide has a relatively short half-life in vivo, which may limit its efficacy as an anticancer agent.

Future Directions

There are several future directions for research on N-benzyl-2-chloro-5-(methylsulfonyl)benzenesulfonamide. One direction is to explore the potential of N-benzyl-2-chloro-5-(methylsulfonyl)benzenesulfonamide as a combination therapy with other anticancer agents. Another direction is to investigate the use of N-benzyl-2-chloro-5-(methylsulfonyl)benzenesulfonamide in combination with radiation therapy. Additionally, further studies are needed to determine the optimal dosing and administration of N-benzyl-2-chloro-5-(methylsulfonyl)benzenesulfonamide in vivo.

Synthesis Methods

The synthesis of N-benzyl-2-chloro-5-(methylsulfonyl)benzenesulfonamide involves a three-step process. The first step involves the reaction of 2-chloro-5-nitrobenzenesulfonamide with benzylamine in the presence of a reducing agent such as iron powder to form N-benzyl-2-chloro-5-nitrobenzenesulfonamide. The second step involves the reduction of the nitro group to an amino group using a reducing agent such as palladium on carbon. The final step involves the introduction of a methylsulfonyl group to the amino group using a reagent such as methylsulfonyl chloride.

Scientific Research Applications

N-benzyl-2-chloro-5-(methylsulfonyl)benzenesulfonamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that N-benzyl-2-chloro-5-(methylsulfonyl)benzenesulfonamide exhibits potent antiproliferative activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. In vivo studies have also shown that N-benzyl-2-chloro-5-(methylsulfonyl)benzenesulfonamide can inhibit tumor growth and prolong survival in animal models of cancer.

properties

Product Name

N-benzyl-2-chloro-5-(methylsulfonyl)benzenesulfonamide

Molecular Formula

C14H14ClNO4S2

Molecular Weight

359.9 g/mol

IUPAC Name

N-benzyl-2-chloro-5-methylsulfonylbenzenesulfonamide

InChI

InChI=1S/C14H14ClNO4S2/c1-21(17,18)12-7-8-13(15)14(9-12)22(19,20)16-10-11-5-3-2-4-6-11/h2-9,16H,10H2,1H3

InChI Key

SGDQQBFWWNHURJ-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)NCC2=CC=CC=C2

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)NCC2=CC=CC=C2

Origin of Product

United States

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